molecular formula C16H10FN5 B5370655 4-[7-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

4-[7-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

Cat. No.: B5370655
M. Wt: 291.28 g/mol
InChI Key: OAQLPOUBQABMOJ-UHFFFAOYSA-N
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Description

4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine is a heterocyclic compound that features a triazolopyrimidine core fused with a pyridine ring

Properties

IUPAC Name

7-(4-fluorophenyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN5/c17-13-3-1-11(2-4-13)14-7-10-19-16-20-15(21-22(14)16)12-5-8-18-9-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQLPOUBQABMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the target compound in good-to-excellent yields . Another approach involves the reaction of 2-hydrazinopyrido[2,3-d]pyrimidine with aroyl chloride in dry pyridine, followed by crystallization from an appropriate solvent .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of CDK2 by binding to the enzyme’s active site, thereby preventing its activity and leading to the inhibition of cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where selective inhibition of CDK2 can lead to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyridine is unique due to its specific substitution pattern and the presence of a fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.

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